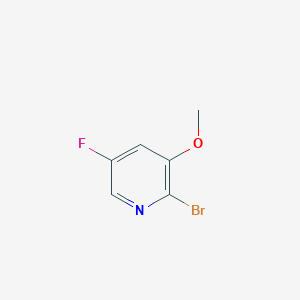

2-Bromo-5-fluoro-3-methoxypyridine

Description

BenchChem offers high-quality 2-Bromo-5-fluoro-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKXGGDBYFFAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-5-fluoro-3-methoxypyridine is a key heterocyclic building block in contemporary medicinal chemistry, finding application as a crucial intermediate in the synthesis of complex drug candidates, particularly in oncology and neurology.[1] Its unique substitution pattern, featuring vicinal bromo and methoxy groups alongside a fluorine atom, offers multiple points for synthetic diversification through cross-coupling and nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of a robust and industrially scalable synthesis pathway for 2-Bromo-5-fluoro-3-methoxypyridine. We will delve into the strategic considerations underpinning the chosen route, provide detailed, step-by-step experimental protocols, and explore the mechanistic intricacies of each transformation. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the preparation of this valuable synthetic intermediate.

Strategic Overview of the Synthetic Approach

The synthesis of polysubstituted pyridines often presents significant challenges due to the regioselectivity of functionalization. The selected pathway for 2-Bromo-5-fluoro-3-methoxypyridine is a linear synthesis commencing from a readily available aminopyridine derivative. This strategy allows for the sequential and controlled introduction of the fluoro and bromo substituents onto a pre-functionalized methoxypyridine core.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the synthesis pathway.

This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Detailed Synthesis Pathway

Step 1: Synthesis of 2-Methoxy-5-fluoropyridine via Diazotization and Fluorination

The initial step involves the conversion of the amino group of 2-methoxy-5-aminopyridine into a diazonium salt, which is subsequently displaced by a fluorine atom. This is a variation of the Sandmeyer reaction, specifically the Balz-Schiemann reaction when using fluoroboric acid or its salts.

Reaction:

2-Methoxy-5-aminopyridine → 2-Methoxy-5-fluoropyridine

Mechanistic Insight:

The reaction proceeds via the formation of a diazonium salt by treating the starting amine with nitrous acid (generated in situ from a nitrite salt and a strong acid). The resulting diazonium salt is a good leaving group (N₂) and can be displaced by a fluoride ion from the fluorination reagent.

Caption: Workflow for the synthesis of 2-Methoxy-5-fluoropyridine.

Experimental Protocol:

-

Reagents and Equipment:

-

2-Methoxy-5-aminopyridine

-

Hydrochloric acid (or sulfuric acid, nitric acid)

-

Sodium nitrite (or nitrous acid)

-

Tetrafluoroboric acid (or sodium tetrafluoroborate)

-

Reaction vessel with cooling capabilities

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-methoxy-5-aminopyridine in the chosen acid in the reaction vessel.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt intermediate.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Add the fluorination reagent (e.g., tetrafluoroboric acid).

-

Gently heat the reaction mixture to 35-45 °C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product if necessary.

-

Step 2: Bromination of 2-Methoxy-5-fluoropyridine

The second and final step is the regioselective bromination of the electron-rich pyridine ring of 2-methoxy-5-fluoropyridine to yield the target compound. The methoxy group is an activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the C3 position is sterically accessible and electronically favored.

Reaction:

2-Methoxy-5-fluoropyridine → 2-Bromo-5-fluoro-3-methoxypyridine

Mechanistic Insight:

This reaction is an electrophilic aromatic substitution. The brominating agent (e.g., N-bromosuccinimide or liquid bromine) generates a bromonium ion (Br+) or a polarized bromine molecule that acts as the electrophile. The electron-donating methoxy group activates the pyridine ring towards electrophilic attack, directing the incoming bromine to the C3 position.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-3-methoxypyridine: A Critical Intermediate for Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, owing to its presence in numerous approved drugs and its capacity for diverse chemical modifications. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. 2-Bromo-5-fluoro-3-methoxypyridine is a key building block, valued for its unique arrangement of bromo, fluoro, and methoxy groups that offer multiple avenues for synthetic elaboration in the creation of novel drug candidates, particularly in oncology and neurology.[1] This guide provides a comprehensive overview of the essential physicochemical properties of 2-Bromo-5-fluoro-3-methoxypyridine, detailing not only its known characteristics but also the authoritative methodologies for their determination.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. For 2-Bromo-5-fluoro-3-methoxypyridine, these core attributes are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Bromo-5-fluoro-3-methoxypyridine | - |

| CAS Number | 1227502-87-5 | [2][3][4][5] |

| Molecular Formula | C₆H₅BrFNO | [3][5] |

| Molecular Weight | 206.01 g/mol | [3][5] |

| Appearance | Data not available; expected to be a solid or liquid at room temperature. | - |

| Storage | Store at room temperature under an inert atmosphere. | [3][4][5] |

Note: It is crucial to distinguish 2-Bromo-5-fluoro-3-methoxypyridine from its isomers, such as 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9)[6][7][8][9] and 5-Bromo-2-fluoro-3-methoxypyridine (CAS 1260663-02-4)[10], as their physicochemical properties will differ.

Thermal Properties: Melting and Boiling Points

Experimental Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 2-Bromo-5-fluoro-3-methoxypyridine is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled.

-

Procedure: A sample of 2-Bromo-5-fluoro-3-methoxypyridine is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the vapor and liquid phases are in equilibrium, and a steady stream of distillate is collected. The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific solubility data for 2-Bromo-5-fluoro-3-methoxypyridine is not published, it is expected to have low solubility in water and good solubility in common organic solvents like dichloromethane.[10]

Experimental Protocol for Aqueous Solubility Determination

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 2-Bromo-5-fluoro-3-methoxypyridine is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with its target.[2] For pyridine and its derivatives, the pKa of the protonated form is a key parameter.[2] While no experimental pKa is available for the target compound, a predicted pKa of -1.38 ± 0.20 has been reported for the isomer 3-Bromo-5-fluoro-2-methoxypyridine.[6]

Experimental Protocol for pKa Determination via ¹H NMR Titration

This method relies on the change in the chemical shift of protons adjacent to the basic nitrogen atom of the pyridine ring upon protonation.[1]

-

Sample Preparation: A series of solutions of 2-Bromo-5-fluoro-3-methoxypyridine are prepared in a suitable solvent system (e.g., D₂O/methanol-d₄) across a range of pH (or pD) values.

-

NMR Spectroscopy: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of the aromatic protons are plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Caption: Workflow for pKa determination using ¹H NMR titration.

Lipophilicity: A Measure of Drug-Like Character

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a fundamental physicochemical property in drug design. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.

Experimental Protocol for log P Determination

Methodology: HPLC-Based Measurement

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating log P values.[6]

-

System Calibration: A series of standard compounds with known log P values are injected into an RP-HPLC system (e.g., with a C18 column). A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known log P values.

-

Sample Analysis: 2-Bromo-5-fluoro-3-methoxypyridine is injected into the same HPLC system under identical conditions.

-

log P Calculation: The retention factor for the target compound is determined, and its log P value is calculated from the calibration curve.

Caption: Workflow for log P determination using RP-HPLC.

Spectroscopic Profile: Structural Verification and Quality Control

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While specific spectra for 2-Bromo-5-fluoro-3-methoxypyridine are not publicly available, this section provides an illustrative guide based on the spectroscopic profile of the related compound, 2-Bromo-5-methoxypyridine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Illustrative ¹H and ¹³C NMR Data for 2-Bromo-5-methoxypyridine [11]

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.19 | d | 2.8 | H-6 |

| 7.42 | d | 8.8 | H-3 |

| 7.15 | dd | 8.8, 2.8 | H-4 |

| 3.84 | s | - | -OCH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C-5 |

| 148.1 | C-6 |

| 141.8 | C-2 |

| 123.1 | C-3 |

| 140.2 | C-4 |

| 55.8 | -OCH₃ |

Expected NMR Signatures for 2-Bromo-5-fluoro-3-methoxypyridine:

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons, with coupling patterns influenced by both H-H and H-F coupling. A singlet for the methoxy group protons would also be present.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling).

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions for 2-Bromo-5-fluoro-3-methoxypyridine:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (methoxy): ~1250-1000 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum for 2-Bromo-5-fluoro-3-methoxypyridine:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight (206.01). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

Conclusion: A Versatile Building Block for Future Therapies

2-Bromo-5-fluoro-3-methoxypyridine represents a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][3] A thorough understanding and experimental determination of its physicochemical properties are paramount for its effective utilization in drug design and development. This guide provides a framework for the characterization of this important intermediate, outlining the standard, field-proven methodologies for assessing its key attributes. As research in medicinal chemistry continues to evolve, the precise characterization of such foundational molecules will remain a critical enabler of innovation and the discovery of new therapeutic agents.

References

- Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.

-

MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Bromo-3-fluoro-5-methoxypyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. 2-broMo-3-fluoro-5-Methoxypyridine | 1227502-87-5 [chemicalbook.com]

- 3. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]

- 4. 1227502-87-5|2-Bromo-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-3-fluoro-5-methoxypyridine - Lead Sciences [lead-sciences.com]

- 6. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. Page loading... [guidechem.com]

- 9. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China | High Purity CAS 884494-67-1 | Specifications, Price & Safety Data [pipzine-chem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-fluoro-3-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity

2-Bromo-5-fluoro-3-methoxypyridine is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical sectors. Its unique trifunctional substitution pattern offers a versatile platform for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of 2-Bromo-5-fluoro-3-methoxypyridine.

Physicochemical Properties

Understanding the physicochemical properties of 2-Bromo-5-fluoro-3-methoxypyridine is crucial for its handling, reaction optimization, and incorporation into drug development pipelines.

| Property | Value | Source |

| Physical State | Not explicitly stated, but related compounds are liquids or solids. | |

| Storage Temperature | Room temperature.[1] | MySkinRecipes[1] |

Further characterization of properties such as melting point, boiling point, and solubility is recommended upon acquisition of a physical sample.

Synthesis and Reactivity

The synthesis of 2-Bromo-5-fluoro-3-methoxypyridine can be achieved through multi-step synthetic routes. One common approach involves the bromination of a corresponding fluoromethoxypyridine precursor.

Illustrative Synthetic Workflow:

The following diagram outlines a general synthetic approach to substituted methoxypyridines, which can be adapted for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine.

Caption: Generalized synthetic workflow for 2-Methoxy-3-bromo-5-fluoropyridine.

Experimental Protocol: Bromination of 2-Methoxy-5-fluoropyridine

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

-

Dissolution: Dissolve 2-methoxy-5-fluoropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a dried reaction flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-5-fluoro-3-methoxypyridine.

Applications in Research and Drug Development

The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring makes 2-Bromo-5-fluoro-3-methoxypyridine a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Key Applications:

-

Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the pyridine ring can activate the molecule for nucleophilic aromatic substitution reactions, providing another avenue for structural diversification.

-

Scaffold for Bioactive Molecules: This compound is a key building block for the synthesis of drug candidates in various therapeutic areas, including:

-

Agrochemicals: Its structural motifs are also utilized in the design of new pesticides and herbicides.[1]

Logical Workflow in Drug Discovery:

The utility of 2-Bromo-5-fluoro-3-methoxypyridine in a drug discovery cascade is illustrated below.

Caption: Workflow of 2-Bromo-5-fluoro-3-methoxypyridine in drug discovery.

Safety and Handling

A Material Safety Data Sheet (MSDS) for 2-Bromo-5-fluoro-3-methoxypyridine should be consulted before handling.[2] As with all halogenated organic compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Bromo-5-fluoro-3-methoxypyridine is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for a wide range of chemical modifications, making it an essential tool for the development of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.

References

-

2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes. [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-fluoro-3-methoxypyridine. As a crucial building block in medicinal chemistry and agrochemical synthesis, unambiguous structural verification is paramount. This document outlines the expected ¹H and ¹³C NMR spectral features, explains the underlying chemical principles, and provides a robust experimental protocol for data acquisition, empowering researchers to confidently identify and utilize this versatile intermediate.

The unique substitution pattern of 2-Bromo-5-fluoro-3-methoxypyridine—featuring a halogen at the 2-position, an electron-donating methoxy group at the 3-position, and a highly electronegative fluorine atom at the 5-position—creates a distinct electronic environment that is clearly resolved by NMR spectroscopy.[1] Its utility in forming complex drug candidates, particularly through cross-coupling reactions, makes a thorough understanding of its spectral signature essential for reaction monitoring and quality control.[1]

Molecular Structure and Atom Numbering

The logical first step in spectral assignment is a clear definition of the molecular structure and a consistent numbering system for all atoms. The pyridine ring is numbered starting from the nitrogen atom.

Caption: Molecular structure of 2-Bromo-5-fluoro-3-methoxypyridine with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following methodology provides a self-validating system for acquiring high-quality NMR spectra.

1. Sample Preparation:

-

Accurately weigh 15-20 mg of 2-Bromo-5-fluoro-3-methoxypyridine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined residual solvent signal.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Acquisition:

-

Spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[2]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

3. Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectra.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.[2]

¹H NMR Spectroscopic Analysis (Predicted)

The proton NMR spectrum is characterized by two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The presence of fluorine introduces key splitting patterns (H-F coupling) that are diagnostic for the structure.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluoro-3-methoxypyridine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.95 | d | ~ 2.5 Hz | H-6 |

| ~ 7.20 | dd | ~ 8.5, 2.5 Hz | H-4 |

| ~ 3.90 | s | - | -OCH₃ (H-7) |

Interpretation and Causality

-

H-6 Signal (δ ~ 7.95): This proton is adjacent to the electronegative nitrogen atom, which deshields it significantly, shifting it downfield. It is expected to appear as a doublet due to a three-bond coupling to the fluorine atom at C-5 (³JHF). Any coupling to H-4 would be a five-bond ⁵JHH interaction, which is typically too small to be resolved.

-

H-4 Signal (δ ~ 7.20): This proton is influenced by the electron-donating methoxy group at C-3 (shielding) and the electron-withdrawing fluorine at C-5 (deshielding). It is predicted to appear as a doublet of doublets. The larger splitting (~8.5 Hz) arises from the three-bond coupling to the C-5 fluorine (³JHF), while the smaller splitting (~2.5 Hz) is due to the four-bond meta coupling to H-6 (⁴JHH).

-

Methoxy Signal (δ ~ 3.90): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopic Analysis (Predicted)

The ¹³C NMR spectrum provides a carbon map of the molecule. The most powerful diagnostic feature is the carbon-fluorine coupling, which splits the signals of carbons near the fluorine atom into doublets with characteristic coupling constants.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluoro-3-methoxypyridine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity (C-F Coupling) | Coupling Constant (J) Hz | Assignment |

| ~ 158.0 | d | ~ 250 Hz | C-5 |

| ~ 155.0 | d | ~ 12 Hz | C-3 |

| ~ 142.0 | d | ~ 25 Hz | C-6 |

| ~ 139.0 | d | ~ 5 Hz | C-2 |

| ~ 115.0 | d | ~ 20 Hz | C-4 |

| ~ 56.5 | s | - | -OCH₃ (C-7) |

Interpretation and Causality

-

C-5 Signal (δ ~ 158.0): This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. It will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, making it the most easily identifiable signal in the spectrum.

-

C-3 Signal (δ ~ 155.0): Attached to the oxygen of the methoxy group, this carbon is also shifted significantly downfield. It will show a small two-bond coupling to fluorine (²JCF).

-

C-6 Signal (δ ~ 142.0): This carbon is adjacent to the ring nitrogen and will show a two-bond coupling to fluorine (²JCF) of around 25 Hz.

-

C-2 Signal (δ ~ 139.0): The carbon bearing the bromine atom is deshielded. It is expected to show a small three-bond C-F coupling (³JCF).

-

C-4 Signal (δ ~ 115.0): This carbon will also exhibit a three-bond C-F coupling (³JCF) which is typically in the range of 20 Hz.

-

Methoxy Carbon (δ ~ 56.5): The signal for the methoxy carbon appears as a singlet in the typical aliphatic region, well-separated from the aromatic carbon signals.

Workflow for Spectroscopic Verification

The process of confirming a chemical structure using NMR follows a logical and self-validating workflow, from sample preparation to final interpretation.

Caption: Standard workflow for structural verification via NMR spectroscopy.

Conclusion

The structural elucidation of 2-Bromo-5-fluoro-3-methoxypyridine is readily achievable through ¹H and ¹³C NMR spectroscopy. The key diagnostic features are the characteristic chemical shifts of the two aromatic protons and the distinct splitting patterns arising from both proton-proton and proton-fluorine couplings. In the ¹³C NMR spectrum, the presence and magnitude of carbon-fluorine coupling constants provide unambiguous confirmation of the fluorine atom's position on the pyridine ring. This guide provides the foundational knowledge and practical protocols for researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. Available at: [Link]

Sources

Reactivity profile of 2-Bromo-5-fluoro-3-methoxypyridine

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-3-methoxypyridine

Abstract

2-Bromo-5-fluoro-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom to modulate electronics and metabolic stability, and a methoxy group influencing regioselectivity—renders it a versatile intermediate for the synthesis of complex molecular targets.[1][3] This guide provides an in-depth analysis of its reactivity, focusing on the principal transformations that underscore its utility. We will explore its synthesis, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of 2-bromo-5-fluoro-3-methoxypyridine is a direct consequence of the interplay between its substituents and the inherent electron-deficient nature of the pyridine ring.

-

Pyridine Core : The nitrogen atom acts as an electron sink, reducing the aromatic character and activating the ring, particularly at the C2, C4, and C6 positions, towards nucleophilic attack.

-

2-Bromo Group : Positioned ortho to the ring nitrogen, this bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the cornerstone of its application.[1] It is also the primary site for metal-halogen exchange and can be displaced via nucleophilic aromatic substitution (SNAr).

-

3-Methoxy Group : This group exerts a dual electronic effect: it is inductively electron-withdrawing but can act as a resonance donor. Its position adjacent to the bromine atom sterically and electronically influences reactions at the C2 position.

-

5-Fluoro Group : The high electronegativity of fluorine significantly lowers the electron density of the entire ring system, further enhancing its susceptibility to certain reactions. In medicinal chemistry, the fluorine atom is often incorporated to improve metabolic stability and bioavailability.[3]

This unique electronic arrangement makes the molecule a versatile platform for selective chemical modifications.

Synthesis of the Core Scaffold

The most common laboratory-scale synthesis of 2-bromo-5-fluoro-3-methoxypyridine involves the selective bromination of a readily available precursor, 2-methoxy-5-fluoropyridine. The electron-rich nature of the methoxy-substituted pyridine directs the bromination, while the fluorine atom deactivates the ring, requiring a potent brominating agent.

Workflow for Synthesis

Caption: Synthetic workflow for 2-Bromo-5-fluoro-3-methoxypyridine.

Experimental Protocol: Bromination of 2-Methoxy-5-fluoropyridine[4]

-

Reaction Setup : To a dry round-bottom flask, add 2-methoxy-5-fluoropyridine (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).

-

Inert Atmosphere : Purge the flask with nitrogen or argon gas.

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe and stir the mixture at room temperature until all solids dissolve.

-

Reaction Execution : Slowly heat the reaction mixture to 70°C and maintain stirring for approximately 5 hours, monitoring progress by TLC or LC-MS.

-

Workup : Once the starting material is consumed, cool the mixture to room temperature.

-

Purification : Filter the mixture to remove succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Key Reactivity Profiles and Applications

The bromine atom at the C2 position is the primary hub of reactivity, enabling a diverse range of transformations critical for molecular construction.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most powerful and widely used application of this scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[1]

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester).[4] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.[5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃/phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[6][7]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution : Heat the mixture with vigorous stirring (e.g., 80-100°C) for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup : After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

| Parameter | Typical Reagents/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand (if needed) | SPhos, XPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME |

| Temperature | 80 - 110 °C |

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds, coupling the aryl bromide with primary or secondary amines.[8][9]

Experimental Protocol: General Buchwald-Hartwig Amination [10]

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq).

-

Reagent Addition : Add 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) and the desired amine (1.2 eq).

-

Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution : Heat the mixture (typically 80-110°C) until the starting material is consumed (monitored by LC-MS).

-

Workup and Purification : Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the resulting residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium coupling is dominant, the electron-deficient nature of the pyridine ring also permits SNAr.[11] In this substrate, the bromine at the C2 position is activated for substitution as it is ortho to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[12] The fluorine at C5 is meta to the nitrogen and thus not activated for SNAr. Therefore, nucleophiles will preferentially displace the bromide at C2. The high electronegativity of fluorine enhances the overall electrophilicity of the ring, facilitating the nucleophilic attack.[13][14]

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Experimental Protocol: General SNAr with an Alkoxide

-

Reaction Setup : In a sealed tube, dissolve 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Reagent Addition : Add the nucleophile, such as sodium methoxide (1.5 eq).

-

Reaction Execution : Heat the reaction mixture (e.g., 100-140°C) for several hours. Monitor for the disappearance of starting material.

-

Workup : Cool the reaction, pour it into water, and extract with an organic solvent.

-

Purification : Wash the organic extracts, dry, concentrate, and purify by chromatography.

Metal-Halogen Exchange

The C2-Br bond can undergo metal-halogen exchange with strong organometallic bases, such as n-butyllithium or via magnesium-halogen exchange with a Grignard reagent.[15][16] This transformation inverts the polarity at the C2 position, converting the electrophilic carbon into a potent nucleophile. This pyridyl anion can then be trapped with a wide variety of electrophiles.

Caption: Generation of a nucleophilic C2-pyridyl species for functionalization.

Experimental Protocol: Lithiation and Borylation [15]

-

Reaction Setup : Dissolve 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under argon.

-

Lithiation : Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at this temperature.

-

Electrophilic Quench : Add triisopropyl borate (1.2 eq) dropwise to the solution, again keeping the temperature below -70°C.

-

Workup : After stirring for another 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting boronic ester can often be used directly or purified by chromatography.

Conclusion

2-Bromo-5-fluoro-3-methoxypyridine is a strategically designed building block whose reactivity is dominated by the versatile C2-bromo handle. Its value in modern organic synthesis, particularly in drug discovery, stems from its predictable and high-yielding participation in palladium-catalyzed cross-coupling reactions, which allow for the modular construction of complex molecular architectures. Furthermore, the capacity for nucleophilic substitution and polarity reversal via metal-halogen exchange provides orthogonal pathways for functionalization. This guide has illuminated the core reactivity principles and provided robust protocols, empowering researchers to effectively leverage this valuable intermediate in their synthetic endeavors.

References

- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.

- X-MOL. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine | 41404-58-4.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 | 13472-85-0.

- Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China.

- Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine.

- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- National Institutes of Health. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2019). nucleophilic aromatic substitutions.

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.

- BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

The Strategic Utility of 2-Bromo-5-fluoro-3-methoxypyridine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-fluoro-3-methoxypyridine, a substituted pyridine derivative, has emerged as a valuable and highly versatile building block in the fields of pharmaceutical and agrochemical research. Its strategic placement of bromo, fluoro, and methoxy functional groups on the pyridine ring offers a unique combination of reactivity and electronic properties, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, key chemical characteristics, and practical applications, with a focus on enabling researchers to effectively incorporate this reagent into their synthetic workflows. The presence of the bromine atom at the 2-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine at the 5-position can enhance metabolic stability and binding affinity of the final compound. The methoxy group at the 3-position, in turn, influences the electronic nature of the ring and can be a site for further functionalization.

Commercial Availability and Suppliers

2-Bromo-5-fluoro-3-methoxypyridine (CAS No. 1256806-73-1) is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs.[1][2] Purity levels typically exceed 97%, with common analytical techniques such as NMR and GC-MS used to confirm identity and quality. When sourcing this reagent, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure it meets the specifications required for the intended application.

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥ 98% | 1g, 5g, 10g |

| ChemScene | ≥ 98% | 100mg, 1g, 5g |

| Fluorochem | ≥ 97% | 1g, 5g, 25g |

| Matrix Scientific | ≥ 97% | 1g, 5g, 10g |

| MySkinRecipes | 98% | 100mg |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and purity may vary.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-Bromo-5-fluoro-3-methoxypyridine is essential for its effective use and characterization in a laboratory setting.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| CAS Number | 1256806-73-1 |

| Appearance | Off-white to light yellow solid or liquid |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment[2] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the electronegativity of the fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

Mass Spectrometry (MS): The mass spectrum, typically acquired using electron ionization (EI), will show a characteristic molecular ion peak (M+) and a prominent M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-O stretching of the methoxy group and C-Br and C-F stretching vibrations.

Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine

A patented synthetic route to 2-Bromo-5-fluoro-3-methoxypyridine involves a two-step process starting from the readily available 2-methoxy-5-aminopyridine.[4] This method offers the advantages of using inexpensive starting materials and proceeding under relatively mild reaction conditions, making it suitable for industrial-scale production.[4]

Synthetic Scheme:

Caption: Synthetic pathway to 2-Bromo-5-fluoro-3-methoxypyridine.

Step-by-Step Protocol (based on patent literature[4]):

-

Diazotization and Fluorination: 2-methoxy-5-aminopyridine is dissolved in an acidic solution and treated with a nitrite source (e.g., sodium nitrite) to form a diazonium salt intermediate. Subsequent reaction with a fluorinating agent, such as tetrafluoroboric acid, yields 2-methoxy-5-fluoropyridine.

-

Bromination: The resulting 2-methoxy-5-fluoropyridine is then subjected to bromination. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or liquid bromine under controlled temperature conditions to afford the final product, 2-Bromo-5-fluoro-3-methoxypyridine. The reaction temperature for this step is generally maintained between 20-90°C.[4]

Applications in Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

The bromine atom at the 2-position of 2-Bromo-5-fluoro-3-methoxypyridine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is central to its utility in the synthesis of complex molecular architectures for drug discovery and agrochemical development.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 2-Bromo-5-fluoro-3-methoxypyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Key Considerations for Protocol Development:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The catalyst loading is typically in the range of 1-5 mol%.

-

Base: An appropriate base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent structural motifs in many pharmaceuticals. 2-Bromo-5-fluoro-3-methoxypyridine can be effectively coupled with a diverse range of primary and secondary amines using this methodology.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Essential Components of the Reaction:

-

Palladium Precatalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free reaction environment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-3-methoxypyridine. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[1][6][7][8]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Conclusion

2-Bromo-5-fluoro-3-methoxypyridine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability and well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, make it an invaluable tool for medicinal and process chemists. A thorough understanding of its chemical properties, synthetic routes, and handling procedures, as outlined in this guide, will empower researchers to fully leverage the potential of this versatile reagent in their discovery and development programs.

References

-

MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved January 20, 2026, from [Link]

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved January 20, 2026, from [Link]

-

Elahi, S., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1256806-73-1|2-Bromo-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 2-Bromo-5-fluoro-3-methoxypyridine: A Keystone Intermediate in Modern Chemistry

This guide provides an in-depth technical overview of 2-Bromo-5-fluoro-3-methoxypyridine, a halogenated and functionalized pyridine derivative of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries. We will delve into its core molecular attributes, strategic applications in synthesis, and the critical considerations for its handling and characterization, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

2-Bromo-5-fluoro-3-methoxypyridine is a strategically designed building block. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The specific arrangement of its substituents—a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position—imparts a unique combination of reactivity and physicochemical properties.

The bromine atom at the C2 position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at C5 and the pyridine nitrogen influences the electron density of the ring, modulating its reactivity and pharmacokinetic properties in derivative compounds. The methoxy group at C3 further tunes the electronic landscape of the molecule.

Table 1: Physicochemical and Identification Data for 2-Bromo-5-fluoro-3-methoxypyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| CAS Number | 1256806-73-1 | [2][3][4] |

| Appearance | Solid (Typical) | |

| Storage | Room Temperature | [1] |

Strategic Importance in Research and Development

The primary utility of 2-Bromo-5-fluoro-3-methoxypyridine lies in its role as a key intermediate for the synthesis of complex, high-value molecules. Its trifunctional nature allows for sequential and site-selective modifications, a highly desirable attribute in multi-step synthetic campaigns.

Key Application Areas:

-

Pharmaceutical Drug Discovery: This compound is a valuable starting material for constructing drug candidates, particularly in the fields of oncology and neurology.[1] The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies. The fluorine substituent is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.

-

Agrochemical Synthesis: It serves as a building block for designing novel pesticides and herbicides with potentially improved efficacy and selectivity.[1]

-

Cross-Coupling Reactions: The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions to introduce aryl, heteroaryl, or alkyl groups.[1]

Caption: Strategic applications of 2-Bromo-5-fluoro-3-methoxypyridine.

Synthesis and Characterization: A Methodological Perspective

While specific, peer-reviewed synthesis protocols for 2-Bromo-5-fluoro-3-methoxypyridine (CAS 1256806-73-1) are not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established pyridine chemistry and the known syntheses of its isomers. A common strategy involves the selective bromination of a pre-functionalized 5-fluoro-3-methoxypyridine precursor.

The synthesis of a related isomer, 2-methoxy-3-bromo-5-fluoropyridine, for instance, has been achieved by the bromination of 2-methoxy-5-fluoropyridine.[5] This suggests that a key challenge in the synthesis of the target compound is achieving the desired regioselectivity during the halogenation step, which is dictated by the directing effects of the existing methoxy and fluoro substituents.

General Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted bromopyridine, which would be applicable for 2-Bromo-5-fluoro-3-methoxypyridine.

Caption: Generalized workflow for synthesis and characterization.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following are standard, field-proven protocols for acquiring spectroscopic data for this class of molecules.

Table 2: Standard Protocols for Spectroscopic Analysis

| Technique | Protocol Details |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. ¹H NMR Acquisition: Acquire on a 400 MHz or higher spectrometer. A typical experiment involves 16 scans with a relaxation delay of 1.0 s. ¹³C NMR Acquisition: Acquire on the same instrument. A typical experiment involves 1024 scans with a relaxation delay of 2.0 s.[6] |

| Mass Spectrometry (MS) | Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol) into the mass spectrometer via direct infusion. Ionization: Use Electron Ionization (EI) at 70 eV. Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 50-300). The presence and characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br) should be confirmed in the molecular ion peak.[6] |

| Infrared (IR) Spectroscopy | Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Acquisition: Record the spectrum on an FT-IR spectrometer from 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum should be subtracted.[6] |

Note: While specific spectral data for 2-Bromo-5-fluoro-3-methoxypyridine is not provided in the cited literature, the protocols above are the industry standard for its characterization.

Application in Practice: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2-Bromo-5-fluoro-3-methoxypyridine is its use in the Suzuki-Miyaura reaction to form C-C bonds. This reaction is one of the most powerful and versatile tools in modern organic synthesis.[7][8]

The reaction involves a palladium catalyst that facilitates the coupling of the organohalide (2-Bromo-5-fluoro-3-methoxypyridine) with an organoboron species (e.g., an arylboronic acid). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Materials & Reagents:

-

2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.)

-

Degassed solvent (e.g., Toluene/H₂O or DME/H₂O)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.[9]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80–110 °C). Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[9]

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed. Users should consult the Safety Data Sheet (SDS) before handling.[10]

Table 3: Key Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[10] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust or aerosols. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] |

| Spills | Clean up spills immediately. Avoid generating dust. Collect spilled material and dispose of it in accordance with local, state, and federal regulations.[11] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |

Conclusion

2-Bromo-5-fluoro-3-methoxypyridine stands as a highly valuable and versatile intermediate for chemical synthesis. Its carefully designed substitution pattern provides a robust platform for constructing complex molecular architectures through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in accelerating innovation.

References

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes. [Link]

-

2-Bromo-5-fluoro-3-methoxypyridine. Fluorochem. [Link]

-

Mol, G. A. & Dake, G. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(22), 8531-8545 (2007). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 2. 1256806-73-1・2-Bromo-5-fluoro-3-methoxypyridine・2-Bromo-5-fluoro-3-methoxypyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 1256806-73-1|2-Bromo-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-3-methoxypyridine

Executive Summary

2-Bromo-5-fluoro-3-methoxypyridine is a key heterocyclic building block utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring bromo, fluoro, and methoxy groups, makes it a versatile intermediate for creating compounds with specific biological activities, particularly in oncology and neurology research.[2] However, the inherent reactivity that makes this compound valuable also presents challenges regarding its chemical stability and long-term storage. This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-5-fluoro-3-methoxypyridine, outlines potential degradation pathways, and establishes field-proven protocols for optimal storage, handling, and stability assessment to ensure its integrity in research and development settings.

Chemical and Physical Profile

A foundational understanding of the compound's properties is critical to predicting its behavior. The pyridine ring, substituted with both electron-withdrawing halogens and an electron-donating methoxy group, possesses a nuanced electronic character that dictates its reactivity.

Physicochemical Properties

The fundamental properties of 2-Bromo-5-fluoro-3-methoxypyridine are summarized below.

| Property | Value | Source |

| CAS Number | 1256806-73-1 | [3] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | Varies; often a liquid or low-melting solid | [4] |

Structural Features and Inherent Reactivity

The stability of 2-Bromo-5-fluoro-3-methoxypyridine is directly linked to its structure. The carbon-bromine bond is a primary site of reactivity, frequently targeted in metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds.[2] While essential for synthesis, this reactivity implies that the C-Br bond can be a point of degradation under improper storage conditions. The methoxy group, an ether linkage, is susceptible to cleavage under strongly acidic conditions, while the pyridine nitrogen can be protonated, altering the ring's electronic properties.

Caption: Plausible degradation pathways for 2-Bromo-5-fluoro-3-methoxypyridine.

Recommended Storage and Handling Protocols

To ensure the compound's integrity, a multi-faceted approach to storage and handling is required, moving beyond simplistic single-temperature recommendations.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life and purity of 2-Bromo-5-fluoro-3-methoxypyridine.

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term (>3 months): ≤ -20°CShort-Term (<3 months): 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions. [5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents degradation from atmospheric moisture and oxygen. [7][8] |

| Light | Store in an amber vial or other light-blocking container. | Prevents photochemical decomposition. [9][6] |

| Container | Tightly sealed glass or compatible container. Use high-density polyethylene only for short durations. [10] | Prevents moisture ingress and contamination. Ensure container material is non-reactive. |

| Handling | Handle empty containers with care as flammable vapors may be present. [11] | Safety precaution to avoid ignition of residual vapors. |

Safe Handling Procedures

Proper handling is crucial for both personnel safety and maintaining compound purity.

-

Ventilation: Always handle the compound within a certified laboratory chemical fume hood to avoid inhalation of potentially harmful vapors. [7][10]2. Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat. [7]3. Dispensing: Use spark-proof tools and ensure proper grounding of containers when transferring larger quantities to prevent static discharge. [11][12]4. Spill Response: In case of a spill, use an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste. [10]

Experimental Protocols for Stability Assessment

Trustworthiness in a research setting is achieved through self-validating systems. The following protocols outline how to empirically determine the stability of 2-Bromo-5-fluoro-3-methoxypyridine under specific conditions.

Forced Degradation Study Protocol

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Objective: To identify the primary degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 48 hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C for 48 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.

-

Thermal Stress: Heat the solution at 80°C for 72 hours.

-

Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep one sample at 2-8°C, protected from light.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples and the control by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks in the stressed samples relative to the control indicates degradation. The MS data can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.

Long-Term Stability Testing Protocol

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple aliquots of a single, well-characterized batch of the compound under the recommended long-term conditions (e.g., -20°C, inert atmosphere, dark).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analysis: At each time point, remove one aliquot, allow it to equilibrate to room temperature, and analyze its purity using a validated HPLC method. Key parameters to assess are purity (area %), concentration, and the appearance of any new impurity peaks.

-

Specification Setting: Define acceptance criteria (e.g., purity must remain ≥ 98%). The shelf-life is the time period during which the compound remains within these specifications.

Caption: Experimental workflow for a long-term stability study.

Conclusion

The chemical integrity of 2-Bromo-5-fluoro-3-methoxypyridine is paramount for its successful application in research and development. While it is a reactive molecule, its stability can be effectively managed through stringent control of its storage environment. The optimal strategy involves protection from moisture, oxygen, light, and elevated temperatures by storing the compound at sub-zero temperatures under an inert atmosphere in a light-blocking container. Adherence to these protocols, validated by empirical stability studies, will ensure the compound's purity and reliability for its intended synthetic applications.

References

-

MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved from [Link]

-

Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Fetzner, S. (2013). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]

Sources